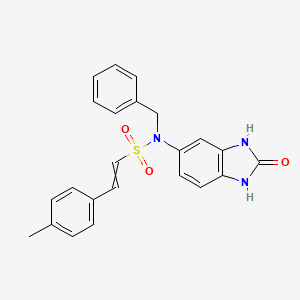
N-benzyl-2-(4-methylphenyl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-benzyl-2-(4-methylphenyl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-2-(4-methylphenyl)-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethene-1-sulfonamide is a compound of growing interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
This structure includes a sulfonamide group, which is known for its biological activity in various therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-benzyl sulfonamides, including the specific compound . A synthesized library of 44 compounds, including derivatives of N-benzyl sulfonamides, was evaluated for cytotoxicity against pancreatic cancer cell lines (PANC-1) and non-pancreatic cancer cell lines. The results indicated that several compounds exhibited sub-micromolar potency, suggesting significant anticancer activity.
Table 1: Cytotoxicity Results Against PANC-1 Cells
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 0.8 | Moderate |
| Compound C | 1.0 | Moderate |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of critical protein interactions, such as S100A2-p53, which plays a role in tumor suppression. Additionally, metabolic inhibition of ATP production was assessed using rapid screening methods, further supporting the compounds' potential as metabolic inhibitors in cancer therapy .
Antimicrobial and Anti-inflammatory Effects
Benzodiazole derivatives have been reported to exhibit a range of biological activities beyond anticancer effects. These include antimicrobial and anti-inflammatory properties, attributed to their ability to interact with various biological receptors and pathways. For instance, some studies have shown that similar compounds can inhibit bacterial growth and reduce inflammation markers in vitro .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Cytotoxicity against multiple cancer cell lines |
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against colorectal cancer cell lines (HT29 and DU145). The study utilized the MTT assay to determine cell viability post-treatment with varying concentrations of the compound. Results showed a significant reduction in cell viability at higher concentrations, indicating strong anticancer properties .
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-7-9-18(10-8-17)13-14-30(28,29)26(16-19-5-3-2-4-6-19)20-11-12-21-22(15-20)25-23(27)24-21/h2-15H,16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLUVZOCBPQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CC=C2)C3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














